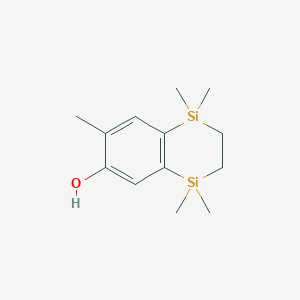
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydro-1,4-benzodisilin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydro-1,4-benzodisilin-6-ol is an organosilicon compound that features a unique structure with two silicon atoms incorporated into a benzene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydro-1,4-benzodisilin-6-ol typically involves the alkylation of naphthalene derivatives. One common method is the reaction of naphthalene with methylating agents under acidic conditions to introduce the methyl groups . The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial during industrial production to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydro-1,4-benzodisilin-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into different silane derivatives.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydro-1,4-benzodisilin-6-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Industry: Used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydro-1,4-benzodisilin-6-ol involves its interaction with molecular targets through its silicon atoms. These interactions can influence the compound’s reactivity and stability. The pathways involved often include the formation of stable silicon-oxygen or silicon-carbon bonds, which are crucial for its applications in materials science and organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene
- 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene
- Naphthalene, 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethyl-
Uniqueness
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydro-1,4-benzodisilin-6-ol is unique due to the presence of two silicon atoms within its structure, which imparts distinct chemical properties compared to its carbon-only analogs. This uniqueness makes it valuable for specific applications where silicon’s properties are advantageous.
Properties
CAS No. |
827339-69-5 |
|---|---|
Molecular Formula |
C13H22OSi2 |
Molecular Weight |
250.48 g/mol |
IUPAC Name |
1,1,4,4,7-pentamethyl-2,3-dihydro-1,4-benzodisilin-6-ol |
InChI |
InChI=1S/C13H22OSi2/c1-10-8-12-13(9-11(10)14)16(4,5)7-6-15(12,2)3/h8-9,14H,6-7H2,1-5H3 |
InChI Key |
PCCMYPHWBWPBLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1O)[Si](CC[Si]2(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


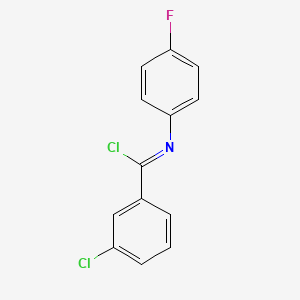
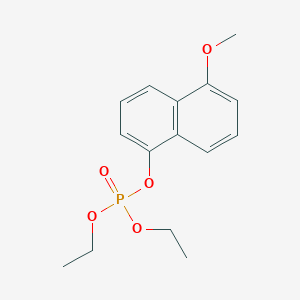


![Benzene, [[(5,5-diiodo-4-pentenyl)oxy]methyl]-](/img/structure/B14217433.png)
![6-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14217454.png)
![N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine](/img/structure/B14217457.png)
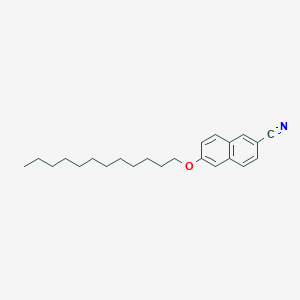
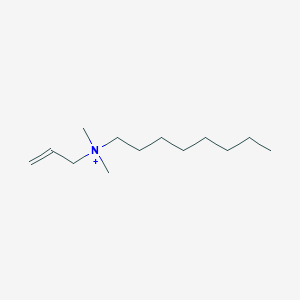
![{[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene](/img/structure/B14217471.png)
![2-[6-(Furan-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217477.png)
![N'-[(1S)-1-cyclohexylethyl]-N-(2,2-diphenylethyl)ethane-1,2-diamine](/img/structure/B14217482.png)
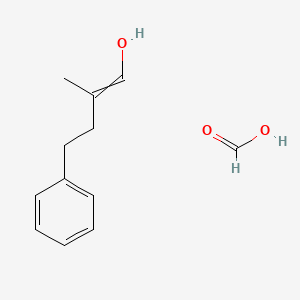
![Phenol, 4-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]-](/img/structure/B14217486.png)
